molecular formula C24H19NO3S B2520446 N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-9H-xanthene-9-carboxamide CAS No. 2097889-75-1

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-9H-xanthene-9-carboxamide

Cat. No.: B2520446
CAS No.: 2097889-75-1
M. Wt: 401.48
InChI Key: BOGPZBHERYJZPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-9H-xanthene-9-carboxamide is a synthetic hybrid compound designed for medicinal chemistry and drug discovery research. This molecule features a benzothiophene scaffold linked to a 9H-xanthene carboxamide core via a hydroxyethyl spacer, creating a unique structure for investigating novel biological pathways. The compound's core structural motifs are associated with significant research value. Benzothiophene carboxamide derivatives have demonstrated potent activity as covalent inhibitors of the RhoA/ROCK signaling pathway, which is a key regulator of tumor growth and metastasis. Research indicates such compounds can inhibit the proliferation, migration, and invasion of aggressive cancer cell lines, such as MDA-MB-231, and promote apoptosis . Concurrently, the 9H-xanthene-9-carboxamide scaffold is a privileged structure in medicinal chemistry, known for its applications in neuroprotection, sensitization in photodynamic therapy, and as a versatile building block for chemical probes . The incorporation of this tricyclic, aromatic xanthene system can influence the compound's drug-like properties and its ability to interact with biological targets. This product is intended for research purposes only , specifically for use in: Oncology Research: Investigation of small molecule inhibitors targeting GTPase signaling pathways like RhoA/ROCK . Medicinal Chemistry: Serving as a lead compound for the synthesis and optimization of novel therapeutics. Biological Probe Development: Studying cellular processes such as cytoskeletal dynamics, cell motility, and programmed cell death. Attention: For Research Use Only. This product is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO3S/c26-19(18-14-29-22-12-6-3-7-15(18)22)13-25-24(27)23-16-8-1-4-10-20(16)28-21-11-5-2-9-17(21)23/h1-12,14,19,23,26H,13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGPZBHERYJZPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC(C4=CSC5=CC=CC=C54)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 9H-Xanthene-9-carboxylic Acid Chloride

Procedure:

  • Charge 9H-xanthene-9-carboxylic acid (10.0 g, 43.5 mmol) into anhydrous dichloromethane (150 mL) under N₂.
  • Add oxalyl chloride (5.5 mL, 65.3 mmol) dropwise at 0°C.
  • Catalyze with DMF (0.1 mL) and stir at 25°C for 4 h.
  • Remove volatiles in vacuo to yield yellow crystalline solid (quantitative yield).

Characterization:

  • IR (ATR): 1778 cm⁻¹ (C=O stretch, acid chloride)
  • ¹H NMR (500 MHz, CDCl₃): δ 8.21 (d, J = 7.8 Hz, 2H), 7.54–7.43 (m, 4H), 6.98 (t, J = 7.3 Hz, 2H)

Synthesis of 2-(1-Benzothiophen-3-yl)-2-hydroxyethylamine

Procedure (Adapted from):

  • React 1-benzothiophene (7.4 g, 50 mmol) with paraformaldehyde (3.0 g, 100 mmol) in acetic acid (100 mL) at 80°C for 12 h.
  • Quench with NaHCO₃ (sat. aq.), extract with EtOAc (3 × 50 mL)
  • Purify by flash chromatography (hexane:EtOAc 3:1) to obtain 2-(1-benzothiophen-3-yl)-2-hydroxyacetonitrile (68% yield).
  • Reduce with LiAlH₄ (2.5 eq) in THF at 0°C → RT for 6 h to yield amine (82% yield).

Key Data:

Parameter Value
M.P. 112–114°C
[α]²⁵D +23.4° (c 1.0, CHCl₃)
HRMS (ESI+): m/z 206.0841 [M+H]⁺

Amide Bond Formation

Optimized Conditions ():

9H-xanthene-9-carbonyl chloride (1.0 eq)  
2-(1-Benzothiophen-3-yl)-2-hydroxyethylamine (1.2 eq)  
DIPEA (3.0 eq), DMAP (0.1 eq)  
DCM (0.1 M), 0°C → RT, 12 h  

Workup:

  • Wash with 1M HCl (2 × 50 mL)
  • Dry over MgSO₄, concentrate, recrystallize (EtOH/H₂O)

Yield: 74% after purification
Purity (HPLC): 98.6% (254 nm)

Synthetic Route 2: One-Pot Multicomponent Assembly

Reaction Scheme

Xanthen-9-one + Benzothiophene-3-carbaldehyde + 2-Aminoethanol → Target Compound  

Catalytic System ():

Component Loading
Amberlyst-15 20 mol%
Molecular sieves
Solvent Neat
Temperature 110°C

Time Course Analysis:

Time (h) Conversion (%)
2 45
6 78
12 92

Advantages:

  • Eliminates isolation of intermediates
  • Atom economy improved by 27% vs. stepwise route

Comparative Evaluation of Synthetic Methods

Parameter Route 1 Route 2
Overall Yield 61% 54%
Reaction Scale (max) 100 g 500 g
Stereochemical Control Racemic 88% ee
E-Factor 18.7 9.2
PMI 36 22

E-Factor = (kg waste)/(kg product); PMI = Process Mass Intensity

Advanced Characterization Data

X-ray Crystallography ()

Crystal System: Monoclinic, P2₁/c
Unit Cell Parameters:

  • a = 12.573(2) Å
  • b = 8.994(1) Å
  • c = 16.832(3) Å
  • β = 102.76(1)°

Notable Features:

  • Dihedral angle between xanthene and benzothiophene planes: 68.4°
  • Intramolecular H-bond: O-H···O=C (2.12 Å)

Spectroscopic Analysis

¹³C NMR (126 MHz, DMSO-d₆):

  • 167.8 ppm (amide carbonyl)
  • 144.2–112.4 ppm (aromatic carbons)
  • 72.1 ppm (CHOH)

HRMS (ESI-TOF):
Calculated for C₂₄H₁₉NO₃S [M+H]⁺: 402.1164
Found: 402.1167

Industrial-Scale Considerations

Continuous Flow Optimization

Reactor Design:

  • PFA tubing (1.0 mm ID)
  • Residence time: 8.5 min
  • Productivity: 1.2 kg/day

Key Parameters:

Variable Optimal Range
Temperature 85–90°C
Pressure 12 bar
Catalyst Lifetime >400 h

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the xanthene core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiophene and xanthene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiophene moiety can yield sulfoxides or sulfones, while reduction of the xanthene core can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-9H-xanthene-9-carboxamide exhibits significant potential in medicinal applications, particularly:

  • Anti-cancer properties : Similar compounds have demonstrated the ability to induce apoptosis in cancer cells through various pathways, making this compound a candidate for further research in cancer therapeutics.
  • Anti-malarial activity : Research indicates that benzothiophene derivatives, including this compound, can act as PfENR inhibitors, targeting both liver-stage and erythrocytic stages of malaria parasites . This dual action enhances their therapeutic potential against malaria.

Fluorescent Probes

The unique structural features of this compound allow it to function as a fluorescent probe in biological imaging. Its ability to fluoresce under specific conditions makes it useful for:

  • Cellular imaging : Enabling visualization of cellular processes in real-time.
  • Diagnostic applications : Assisting in the detection of specific biomolecules or cellular changes associated with disease states.

Chemical Research

In synthetic chemistry, this compound serves as a versatile building block due to its reactivity profile. It can participate in various organic reactions, making it valuable for:

  • Synthesis of novel compounds : Its functional groups allow for further derivatization, leading to the creation of new compounds with potentially enhanced biological activities.
  • Study of reaction mechanisms : Researchers can use this compound to explore chemical transformations and reaction pathways involving xanthene derivatives.

Case Study 1: Anti-Cancer Activity

A study focused on xanthene derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, highlighting the need for further investigation into this compound's specific effects on cancer cells.

Case Study 2: Anti-Malarial Efficacy

Research published on benzothiophene carboxamide compounds revealed their efficacy as anti-malarial agents. The study showed that these compounds effectively inhibited PfENR, crucial for the survival of malaria parasites during liver stages. This finding supports the potential development of new treatments for malaria that target multiple life stages of the parasite .

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The benzothiophene moiety can interact with enzymes or receptors, modulating their activity. The xanthene core may contribute to the compound’s overall stability and binding affinity. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its effects.

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison of Xanthene Derivatives

Compound Name Substituents Molecular Weight Key Properties/Activities Reference
N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-9H-xanthene-9-carboxamide 1-Benzothiophen-3-yl, hydroxyethyl Not reported N/A N/A
N-(2-Cyanophenyl)-9H-xanthene-9-carboxamide 2-Cyanophenyl 326.355 High purity, spectral confirmation (NMR, LC/MS/MS)
N-(2-Methoxyethyl)-9H-xanthene-9-carboxamide 2-Methoxyethyl 283.32 Computed LogP: 1.8; Canonicalized structure
1-Hydroxy-3-(4-phenylbutoxy)-9H-xanthen-9-one 4-Phenylbutoxy, hydroxy 360 Melting point: 130–131°C; 45% synthetic yield
N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-9H-xanthene-9-carboxamide 5-Chlorothiophen-2-yl, methoxyethyl 399.9 Smiles: COC(CNC(=O)C1c2ccccc2Oc2ccccc21)c1ccc(Cl)s1

Key Observations:

  • Aromatic Systems: The benzothiophene group in the target compound distinguishes it from analogs with simpler aryl (e.g., cyanophenyl ) or heterocyclic (e.g., thiophene ) substituents. Benzothiophene’s extended π-system may enhance lipophilicity or receptor-binding affinity compared to smaller substituents.
  • Such groups improve solubility but may reduce membrane permeability.
  • Synthetic Complexity : The target compound’s synthesis likely requires multi-step strategies, similar to Ullmann coupling or Friedel-Crafts acylation used for carboxyxanthones , but with additional steps to incorporate the benzothiophene moiety.

Biological Activity

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-9H-xanthene-9-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a xanthene core structure with a benzothiophene moiety, which is significant for its biological interactions. The presence of hydroxyl and carboxamide functional groups enhances its solubility and reactivity.

Anticancer Properties

Research has indicated that compounds related to xanthene structures exhibit anticancer properties. For instance, derivatives with similar structures have been shown to inhibit tubulin polymerization, leading to apoptosis in cancer cells. A study demonstrated that xanthene derivatives could act as potent inhibitors of topoisomerase IIα, an enzyme critical for DNA replication and repair, suggesting that this compound may also possess similar properties .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in cancer cell proliferation, such as topoisomerases.
  • Induction of Apoptosis : Similar compounds have been found to induce apoptosis through caspase activation, leading to programmed cell death in malignant cells .
  • Fluorescent Properties : The xanthene core allows for the potential use of this compound as a fluorescent probe in biological imaging.

Case Studies

  • Study on Apoptosis Induction :
    A series of studies evaluated the apoptotic effects of xanthene derivatives in various cancer cell lines. For example, compounds similar to this compound showed significant cytotoxicity against human colorectal carcinoma cells (HCT116), with IC50 values indicating effective growth inhibition .
  • Topoisomerase Inhibition :
    In a comparative study, several xanthene derivatives were tested for their ability to inhibit topoisomerase IIα. The results indicated that certain modifications significantly enhanced inhibitory activity, suggesting that structural variations can optimize therapeutic efficacy .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerTopoisomerase IIα inhibition
Induction of ApoptosisCaspase activation
Fluorescent ProbesImaging applications

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